molecular formula C13H16FNO2 B1427764 Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate CAS No. 1279669-60-1

Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate

Cat. No. B1427764
M. Wt: 237.27 g/mol
InChI Key: UQMVXIDFYRQQIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate” is a chemical compound with the molecular formula C13H16FNO2 . It has a molecular weight of 237.27 .


Physical And Chemical Properties Analysis

“Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate” has a molecular weight of 237.27 . The compound is stored at a temperature of 4°C . Unfortunately, the search results did not provide more detailed physical and chemical properties.

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • 4-Fluoropyrrolidine Derivatives in Medicinal Chemistry: N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, closely related to Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate, are synthesized and used in medicinal chemistry applications like dipeptidyl peptidase IV inhibitors. These compounds are valuable synthons for creating intermediates like 4-fluoropyrrolidine-2-carboxamides and others, which have medicinal applications (Singh & Umemoto, 2011).

Advanced Synthesis Techniques

  • Microwave-Assisted Rapid Synthesis: A novel microwave-assisted protocol for the rapid synthesis of methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate, a compound structurally similar to Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate, with potent antileukemic activity, has been developed. This method reduces reaction time significantly compared to conventional heating methods (Jagadeesha et al., 2023).

Catalysis and Chemical Reactions

  • Palladium-Catalyzed Methylation and Arylation: In a study relevant to the chemical reactions of Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate, palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids were achieved. This study suggests potential pathways for modifying compounds like Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate (Giri et al., 2007).

Potential in Cancer Research

  • Anticancer Agent Synthesis: The synthesis and evaluation of novel substituted compounds structurally related to Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate have shown potential as anticancer agents. These compounds exhibit significant cytotoxicity against specific cancer cell lines, indicating their potential in cancer research (Penthala et al., 2011).

Chiral Chemistry and Stereochemistry

  • Determination of Absolute Configuration: The absolute configuration of similar compounds, such as N-CBZ-3-fluoropyrrolidine-3-methanol, has been determined using vibrational circular dichroism. Understanding the stereochemistry of these compounds is crucial for their application in the synthesis of biologically active compounds (Procopiou et al., 2016).

Safety And Hazards

The safety information available indicates that “Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate” may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for “Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate” are not specified in the search results. As a research-use only compound , it may be used in various scientific studies, but specific future applications or research directions are not provided.

properties

IUPAC Name

methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c1-17-12(16)13(14)7-8-15(10-13)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMVXIDFYRQQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCN(C1)CC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate

Synthesis routes and methods

Procedure details

A 0.3 M solution of methyl 2-fluoroacrylate (4.37 g, 41.99 mmol) and DCM (140 mL) was stirred under nitrogen and cooled to 0° C. The reaction mixture was then treated with N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine (10.47 g, 44.09 mmol) followed by TFA (1.56 mL, 20.99 mmol). The reaction mixture was warmed to RT and stirred for 16 h. The reaction mixture was then concentrated in vacuo. The crude product was purified by SiO2 Biotage chromatography (hexanes/acetone) to afford 4.24 g (42.6%) of methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate (72a): 1H NMR (400 MHz, DMSO-d6) δ=7.35-7.23 (m, 5H), 3.72 (s, 3H), 3.63 (s, 2H), 2.97-2.80 (m, 3H), 2.54-2.48 (m, 1H), 2.43-2.30 (m, 1H), 2.18-2.04 (m, 1H).
[Compound]
Name
solution
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
4.37 g
Type
reactant
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Name
Quantity
140 mL
Type
solvent
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Quantity
10.47 g
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reactant
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Quantity
1.56 mL
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reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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